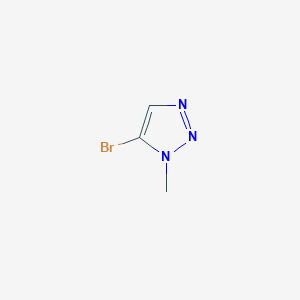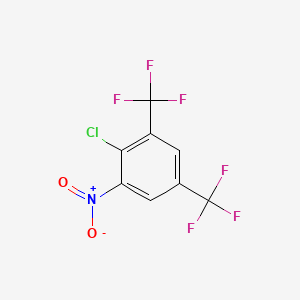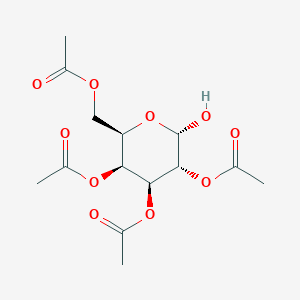
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose
Vue d'ensemble
Description
The compound 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose is a chemically modified sugar molecule that serves as a key intermediate in various synthetic pathways for complex carbohydrates and related molecules. It is characterized by the presence of acetyl groups at the 2nd, 3rd, 4th, and 6th positions of the α-D-galactopyranose sugar unit, which play a crucial role in protecting the hydroxyl groups during chemical reactions and can be selectively removed when necessary .
Synthesis Analysis
The synthesis of derivatives of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose involves the use of acetylated galactopyranosyl bromides as starting materials. These intermediates are then condensed with other sugar molecules or aglycones to form more complex structures. For instance, the condensation with 1,2,3,4-tetra-O-acetyl-D-galactopyranose yields a disaccharide that can be further modified to produce trisaccharides and other oligosaccharides . Similarly, the synthesis of plant hormone-related compounds utilizes the tetra-O-acetyl derivative as a precursor for coupling with aglycone alcohols .
Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose derivatives has been extensively studied using X-ray crystallography and NMR spectroscopy. These analyses reveal that the sugar rings typically adopt a chair conformation, which is the most stable form for pyranose sugars. The acetyl groups are found to take up preferred trans conformations, and the overall molecular geometry is influenced by the presence of these substituents .
Chemical Reactions Analysis
The acetyl groups in 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose derivatives make them versatile intermediates for further chemical transformations. For example, selective deacetylation can be achieved using reagents like thiourea, which allows for the stepwise construction of complex carbohydrates. The presence of acetyl groups also facilitates the formation of glycosidic bonds by acting as leaving groups during condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose derivatives are largely determined by their acetyl and sugar moieties. These compounds are crystalline solids, and their solubility in organic solvents is enhanced by the acetyl groups. The crystal structures provide insights into the density and molecular packing of these compounds, which are important for understanding their reactivity and stability. The acetyl groups also influence the melting points and solubility of these derivatives .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-HTOAHKCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451925 | |
| Record name | [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose | |
CAS RN |
22554-70-7 | |
| Record name | [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B1337262.png)
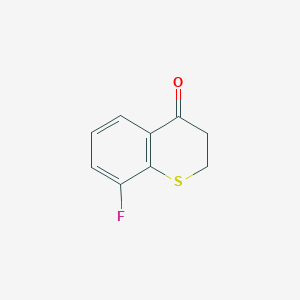
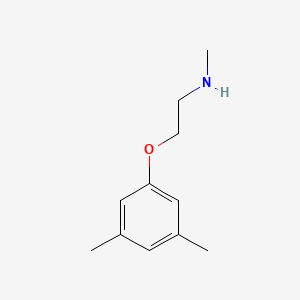
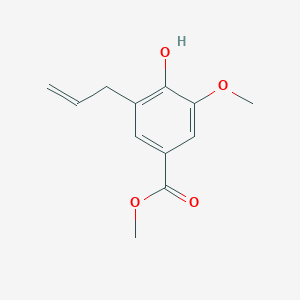
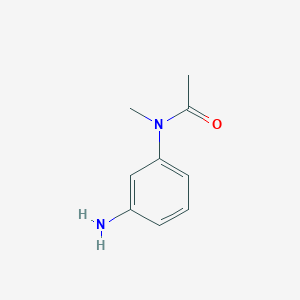
![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)






